molecular formula C15H16N2O B1671948 1-(4-Ethylphenyl)-3-phenylurea

1-(4-Ethylphenyl)-3-phenylurea

Cat. No. B1671948
M. Wt: 240.30 g/mol
InChI Key: CPCZNJSFVOOZOG-UHFFFAOYSA-N
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Mechanism of Action

INH14 exerts its effects by inhibiting the activity of IKKα and IKKβ, which are key kinases involved in the toll-like receptor and nuclear factor-kappa B signaling pathways. By inhibiting these kinases, INH14 reduces the production of pro-inflammatory cytokines and other inflammatory mediators. This inhibition occurs downstream of the TAK1/TAB1 complex, preventing the degradation of IκBα and subsequent activation of nuclear factor-kappa B .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, or improvements that could be made to the synthesis process .

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo various reactions, including N-dealkylation and hydroxylation, primarily catalyzed by enzymes such as CYP1A2 and CYP3A4 . These interactions could potentially influence the function of these enzymes and alter biochemical pathways within the cell .

Cellular Effects

1-(4-Ethylphenyl)-3-phenylurea may have significant effects on cellular processes. For instance, it has been suggested that the compound can modulate neurological health and function . It has been associated with altered brain activity and increased anxiety in mice, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models appear to vary with dosage . Detailed studies investigating threshold effects, as well as toxic or adverse effects at high doses, are currently lacking.

Metabolic Pathways

This compound may be involved in several metabolic pathways. It is known to be a product of microbial transformation of dietary components, particularly tyrosine . The compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Based on its structure and properties, it is expected to be absorbed into the bloodstream and circulate throughout the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of INH14 involves the reaction of 4-ethylphenyl isocyanate with aniline under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for INH14 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

INH14 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the urea moiety. It can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .

Common Reagents and Conditions

Major Products

The primary product of the synthesis is INH14 itself. In some cases, side products may include unreacted starting materials or by-products from incomplete reactions, which are typically removed during the purification process .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-N’-phenylurea: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-Chlorophenyl)-N’-phenylurea: Contains a chlorine atom instead of an ethyl group.

    N-(4-Methoxyphenyl)-N’-phenylurea: Features a methoxy group in place of the ethyl group.

Uniqueness of INH14

INH14 is unique due to its specific inhibition of IKKα and IKKβ with relatively low IC50 values (8.97 μM for IKKα and 3.59 μM for IKKβ). This specificity and potency make it a valuable tool for studying the IKK-dependent inflammatory response and exploring potential therapeutic applications .

properties

IUPAC Name

1-(4-ethylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCZNJSFVOOZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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